5-Ciclobutil-1,3,4-oxadiazol-2-amina

Descripción general

Descripción

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C6H9N3O . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

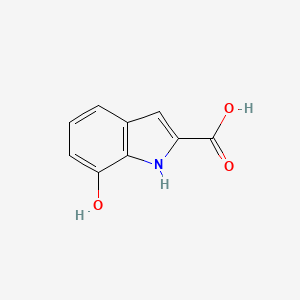

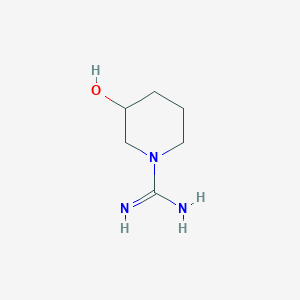

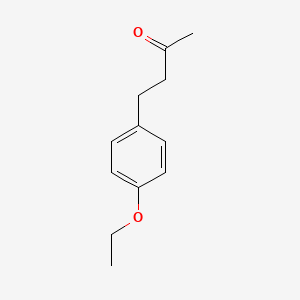

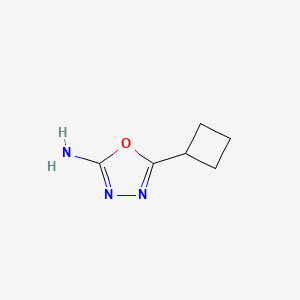

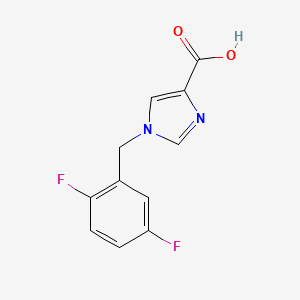

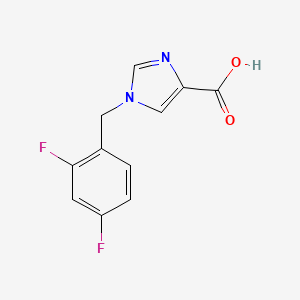

The molecular structure of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine can be represented by the SMILES stringNc1nnc(o1)C2CCC2 . The InChI representation is 1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) . These representations provide a detailed view of the compound’s molecular structure. Physical And Chemical Properties Analysis

The molecular weight of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine is 139.16 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be found in the PubChem database .Aplicaciones Científicas De Investigación

Química Medicinal: Potencial Agente Terapéutico

5-Ciclobutil-1,3,4-oxadiazol-2-amina: ha sido explorada por sus posibles aplicaciones terapéuticas debido a su similitud estructural con otros oxadiazoles biológicamente activos . Su estructura central es conocida por interactuar con varios objetivos biológicos, lo que la convierte en un andamiaje valioso para el desarrollo de fármacos.

Agricultura: Agente de Protección Vegetal

En agricultura, compuestos como la This compound pueden servir como agentes de protección vegetal. Pueden exhibir actividades herbicidas, insecticidas y fungicidas, ayudando a proteger los cultivos de plagas y enfermedades .

Bioquímica: Inhibición Enzimática

Este compuesto ha sido estudiado por su capacidad para inhibir enzimas como la acetilcolinesterasa y la butirilcolinesterasa. Estas enzimas son objetivos para el tratamiento de afecciones como la enfermedad de Alzheimer y la miastenia grave .

Síntesis Orgánica: Bloque de Construcción

Debido a su naturaleza reactiva, la This compound se puede utilizar como un bloque de construcción en la síntesis orgánica para crear una variedad de moléculas complejas con posibles actividades farmacológicas .

Ciencia de Materiales: Semiconductores Orgánicos

Los derivados de oxadiazol son conocidos por sus propiedades de aceptación de electrones, lo que los hace adecuados para su uso en semiconductores orgánicos. Esta aplicación es crucial para el desarrollo de diodos emisores de luz orgánica (OLED) y otros dispositivos electrónicos .

Ciencia Ambiental: Descomposición No Tóxica

La descomposición de los compuestos de oxadiazol libera gas nitrógeno, que es inofensivo para el medio ambiente. Esta propiedad es beneficiosa para el desarrollo de materiales y procesos ecológicos .

Safety and Hazards

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is stored under the storage class code 6.1C, which is for combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Direcciones Futuras

The future directions for the research and development of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine and similar compounds are promising. They have been studied for their potential as new drugs, especially in the field of anticancer drugs . The focus of future research could be on the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

Mecanismo De Acción

Target of Action

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Mode of Action

1,3,4-oxadiazole derivatives are known to interact with their targets, leading to various changes that contribute to their broad spectrum of pharmacological activities .

Biochemical Pathways

1,3,4-oxadiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

The compound’s molecular weight (13916) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

5-Cyclobutyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters .

Cellular Effects

The effects of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as HeLa cells . This indicates its potential as an antitumor agent .

Molecular Mechanism

At the molecular level, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its inhibition of AChE and BChE involves binding to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . This results in increased levels of these neurotransmitters, enhancing cholinergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including acute toxicity and adverse impacts on organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

5-Cyclobutyl-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Cyclobutyl-1,3,4-oxadiazol-2-amine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biological effects .

Propiedades

IUPAC Name |

5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOJXINBSJBDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602754 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-84-6 | |

| Record name | 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclobutyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Nitrophenyl)amino]propan-2-ol](/img/structure/B1369336.png)